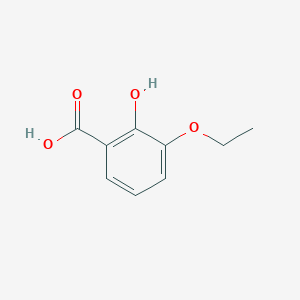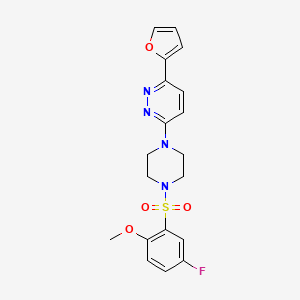
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a useful research compound. Its molecular formula is C19H19FN4O4S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Compounds similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine have been explored for their potential as antipsychotic agents. A study by Raviña et al. (2000) involved the evaluation of structurally related butyrophenones, which showed promising results in vitro for dopamine and serotonin receptors, suggesting their effectiveness as antipsychotic drugs (Raviña et al., 2000).
Antimicrobial and Antifungal Properties
Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which were screened for antimicrobial activity. These compounds, structurally related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, showed activity against various bacteria and fungi (Bhatt et al., 2016).
Antioxidant Properties
Malík et al. (2017) studied the antioxidant properties of compounds with a structure similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine. They found that these compounds displayed significant antioxidant activity, comparable to that of known reference drugs (Malík et al., 2017).
Glucan Synthase Inhibition
Ting et al. (2011) identified compounds structurally related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine as effective β-1,3-glucan synthase inhibitors, showing potential in treating Candida glabrata infections (Ting et al., 2011).
Antidiabetic Potential
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which showed promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. This study highlights the potential of these compounds, related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, in the treatment of diabetes (Bindu et al., 2019).
Cancer Research
Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels in gliomas using PET imaging. This compound, related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, could be significant in cancer diagnostics and research (Patel et al., 2019).
Eigenschaften
IUPAC Name |
3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-27-17-6-4-14(20)13-18(17)29(25,26)24-10-8-23(9-11-24)19-7-5-15(21-22-19)16-3-2-12-28-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIMHIAFUJAWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

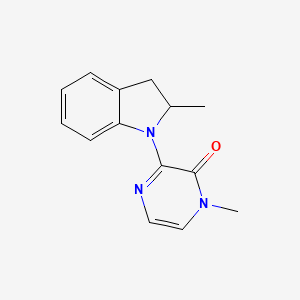
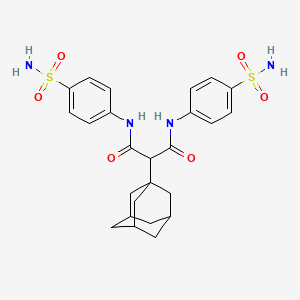
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)
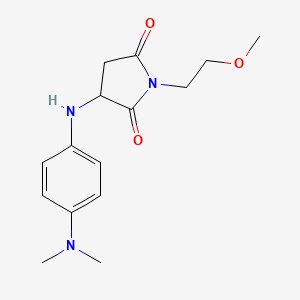
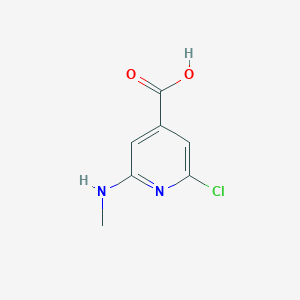
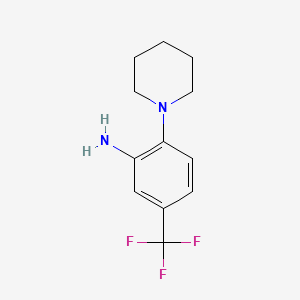
![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)
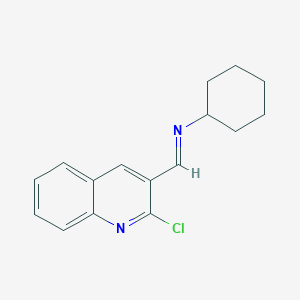

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)
